- A KAS-III Heterodimer in Lipstatin Biosynthesis Nondecarboxylatively Condenses C8 and C14 Fatty Acyl-CoA Substrates by a Variable Mechanism during the Establishment of a C22 Aliphatic SkeletonJournal of the American Chemical Society, 2019, 141(9), 3993-4001,
Cas no 10018-94-7 (Coenzyme A, S-(2E)-2-octenoate)

10018-94-7 structure
Nome del prodotto:Coenzyme A, S-(2E)-2-octenoate
Coenzyme A, S-(2E)-2-octenoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Coenzyme A,S-(2E)-2-octenoate
- S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E
- S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] oc
- (2E)-2-octenoyl-CoA
- 2,3-trans-Octenoyl coenzyme A
- 2E-octenoyl-CoA
- AG-D-04524
- Coenzyme A,S-2-octenoate, (E)- (8CI)
- CTK3J8618
- Oct-2-trans-enoyl-CoA
- Oct-trans-2-enoyl coenzyme A
- trans-2-octenoyl-CoA
- trans-2-octenoylcoenzyme A
- trans-D2,3-Octenoyl-CoA
- trans-Δ2,3-Octenoyl-CoA
- Oct-trans- 2-enoyl coenzyme A
- Oct-2-trans-enoyl-CoA
- 2-Trans octenoyl-CoA
- 2,3-trans-Octenoyl coenzyme A
- Coenzyme A, S-2-octenoate, (E)- (8CI)
- Coenzyme A, S-(2E)-2-octenoate
- S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-oct-2-enethioate
- CPSDNAXXKWVYIY-FFJUWABQSA-N
- DTXSID90331512
- S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] oct-2-enethioate
- 10018-94-7
- 2-Trans octenoyl-CoA
- trans-Δ2,3-Octenoyl-CoA
- ES175043
- S-(2E)-2-octenoate Coenzyme A
-
- Inchi: InChI=1S/C29H48N7O17P3S/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36/h8-9,16-18,22-24,28,39-40H,4-7,10-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/b9-8+/t18-,22-,23-,24?,28-/m1/s1
- Chiave InChI: CPSDNAXXKWVYIY-DPSCIZRPSA-N
- Sorrisi: CCCCC/C=C/C(SCCNC(CCNC(C(C(COP(OP(OC[C@H]1O[C@@H](N2C=NC3=C(N=CN=C23)N)[C@H](O)[C@@H]1OP(=O)(O)O)(O)=O)(O)=O)(C)C)O)=O)=O)=O
Proprietà calcolate
- Massa esatta: 891.20434
- Massa monoisotopica: 891.20402525g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 9
- Conta accettatore di obbligazioni idrogeno: 22
- Conta atomi pesanti: 57
- Conta legami ruotabili: 25
- Complessità: 1530
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 1
- XLogP3: -2.8
- Superficie polare topologica: 389Ų
Proprietà sperimentali
- PSA: 363.63
- LogP: -1.281
Coenzyme A, S-(2E)-2-octenoate Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1R:K2CO3, R:PyBOP, S:H2O, S:THF, 1 h, rt
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1
Riferimento
- Control mechanism for cis double-bond formation by polyunsaturated fatty-acid synthasesAngewandte Chemie, 2019, 58(8), 2326-2330,
Synthetic Routes 3
Condizioni di reazione
1.1R:Et3N, S:THF, 0°C; 12 h, rt
2.1R:Disodium carbonate, S:H2O, S:EtOH, S:Et2O, S:AcOEt, 0°C, pH 8.2; 2 h, rt
2.2R:NaHCO3, S:H2O, pH 7.4
2.1R:Disodium carbonate, S:H2O, S:EtOH, S:Et2O, S:AcOEt, 0°C, pH 8.2; 2 h, rt
2.2R:NaHCO3, S:H2O, pH 7.4
Riferimento
- Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender UnitJournal of Biological Chemistry, 2015, 290(45), 26994-27011,
Synthetic Routes 4
Condizioni di reazione
1.1R:Et3N, S:CH2Cl2, 0°C; 0.5 h, rt
1.2R:HCl, S:H2O
2.1S:Benzene, rt; 4 h, reflux
2.2R:NaOH, S:H2O
3.1S:PhMe, 48 h, rt
4.1S:H2O, S:THF, overnight, rt, pH 8.5
1.2R:HCl, S:H2O
2.1S:Benzene, rt; 4 h, reflux
2.2R:NaOH, S:H2O
3.1S:PhMe, 48 h, rt
4.1S:H2O, S:THF, overnight, rt, pH 8.5
Riferimento
- Multiplexing of Combinatorial Chemistry in Antimycin Biosynthesis: Expansion of Molecular Diversity and UtilityAngewandte Chemie, 2013, 52(47), 12308-12312,
Synthetic Routes 5
Condizioni di reazione
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
Riferimento
- Harnessing the Chemical Activation Inherent to Carrier Protein-Bound Thioesters for the Characterization of Lipopeptide Fatty Acid Tailoring EnzymesJournal of the American Chemical Society, 2008, 130(8), 2656-2666,
Synthetic Routes 6
Condizioni di reazione
1.1R:ClCO2Et, C:Et3N, S:THF, 25 min, rt
1.2S:H2O, S:THF, 2 d, rt, pH 8; pH 3
1.2S:H2O, S:THF, 2 d, rt, pH 8; pH 3
Riferimento
- A Distinct MaoC-like Enoyl-CoA Hydratase Architecture Mediates Cholesterol Catabolism in Mycobacterium tuberculosisACS Chemical Biology, 2014, 9(11), 2632-2645,
Synthetic Routes 7
Condizioni di reazione
1.1R:K2CO3, R:Li, S:H2O, S:THF, 12 h, rt
Riferimento
- Inhibition of Mycobacterium tuberculosis InhA: Design, synthesis and evaluation of new di-triclosan derivativesBioorganic & Medicinal Chemistry, 2020, 28(22), 115744,
Synthetic Routes 8
Condizioni di reazione
1.1S:Et2O, rt → 0°C
1.2R:Et3N, R:ClCO2Et, 10 min, 0°C; 30 min, 0°C
1.3R:Disodium carbonate, S:H2O, S:EtOH, S:AcOEt, rt, pH 8; rt, pH 8
1.2R:Et3N, R:ClCO2Et, 10 min, 0°C; 30 min, 0°C
1.3R:Disodium carbonate, S:H2O, S:EtOH, S:AcOEt, rt, pH 8; rt, pH 8
Riferimento
- Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosisJournal of Medicinal Chemistry, 2006, 49(21), 6308-6323,
Coenzyme A, S-(2E)-2-octenoate Raw materials
- trans-2-Octenoic Acid
- 2-BROMOACETYL BROMIDE
- Coenzyme A
- Coenzyme A Trilithium Salt
- Coenzyme A, lithium salt (1:?)
Coenzyme A, S-(2E)-2-octenoate Preparation Products
Coenzyme A, S-(2E)-2-octenoate Letteratura correlata
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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